molecular formula C11H17NO2 B2796461 methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate CAS No. 476335-37-2

methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate

Cat. No. B2796461
CAS RN: 476335-37-2
M. Wt: 195.262
InChI Key: MZNZQYIWCYSXPB-SECBINFHSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrrole moiety, such as our compound of interest, have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . Specifically, they have been found to present better anti-fibrotic activities than some existing drugs . This suggests that our compound could potentially be used in the treatment of fibrotic diseases .

Antibacterial Activity

Pyrrole-ligated compounds have been synthesized and evaluated for their antibacterial activity . Given the structural similarity, it’s plausible that our compound could also exhibit antibacterial properties .

Antitubercular Activity

Some pyrrole-ligated compounds have shown strong antitubercular properties . This suggests that our compound could potentially be used in the treatment of tuberculosis .

Inhibition of Enoyl ACP Reductase

Enoyl ACP reductase is an essential enzyme in the fatty acid synthesis pathway of bacteria. Some pyrrole-ligated compounds have been found to inhibit this enzyme , suggesting a potential application of our compound in the development of new antibacterial drugs .

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is an enzyme involved in the synthesis of nucleotides and thus, DNA. Some pyrrole-ligated compounds have been found to inhibit DHFR , suggesting that our compound could potentially be used in the development of anticancer drugs .

Antioxidant Activity

Compounds with a pyrrole moiety have been found to exhibit antioxidant properties . This suggests that our compound could potentially be used in the prevention of diseases caused by oxidative stress .

Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Compounds with a pyrrole moiety have been found to inhibit this enzyme , suggesting a potential application of our compound in the treatment of Alzheimer’s disease .

Anti-Inflammatory Activity

Pyrrole-ligated compounds have been evaluated for their anti-inflammatory activity . This suggests that our compound could potentially be used in the treatment of inflammatory diseases .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level to produce a certain effect .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the compound might be used in the future .

properties

IUPAC Name

methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)9(10(13)14-4)12-7-5-6-8-12/h5-9H,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZQYIWCYSXPB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate

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